molecular formula C12H9F3N2O3 B587467 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide CAS No. 1058722-46-5

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

Cat. No.: B587467
CAS No.: 1058722-46-5
M. Wt: 286.21
InChI Key: PDBLFERZFMEGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature Data Table

Identifier Type Value
Chemical Abstracts Service Number 1058722-46-5
Alternative Chemical Abstracts Service Number 175203-62-0
International Union of Pure and Applied Chemistry Name 5-(hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Primary Synonym 5-Hydroxy Leflunomide
Metabolite Designation Leflunomide Metabolite M2
Simplified Molecular Input Line Entry System OCc1oncc1C(=O)Nc1ccc(cc1)C(F)(F)F

Structural Features and Molecular Formula

The molecular structure of this compound exhibits characteristic features that define its chemical behavior and potential applications in research contexts. The compound possesses the molecular formula C12H9F3N2O3, representing a molecular weight of 286.21 grams per mole. This molecular composition reflects the presence of twelve carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and three oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties.

The core structural framework centers around the isoxazole heterocyclic ring system, which consists of a five-membered ring containing both nitrogen and oxygen heteroatoms in adjacent positions. This isoxazole ring serves as the foundation for the compound's chemical identity and provides the basis for its classification within the broader family of heterocyclic compounds. The carboxamide functional group is attached at the 4-position of the isoxazole ring, forming the critical amide linkage that connects the heterocyclic core to the aromatic phenyl substituent. The hydroxymethyl group occupies the 5-position of the isoxazole ring, introducing additional hydrogen bonding capacity and polar character to the molecular structure.

The phenyl ring substituent bears a trifluoromethyl group at the 4-position relative to the amide nitrogen connection, introducing significant electronegativity and lipophilic character to the molecule. The trifluoromethyl group is known for its ability to modify the electronic properties of aromatic systems and enhance metabolic stability. The International Chemical Identifier representation InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(19)9-5-16-20-10(9)6-18/h1-5,18H,6H2,(H,17,19) provides a standardized description of the molecular connectivity and atomic arrangement. Computational predictions suggest specific physical properties including a boiling point of 354.1±42.0 degrees Celsius, a density of 1.493±0.06 grams per cubic centimeter, and a predicted acid dissociation constant of 11.45±0.70.

Molecular Properties Data Table

Property Value Source
Molecular Formula C12H9F3N2O3
Molecular Weight 286.21 g/mol
Predicted Boiling Point 354.1±42.0°C
Predicted Density 1.493±0.06 g/cm³
Predicted Acid Dissociation Constant 11.45±0.70
International Chemical Identifier Key PDBLFERZFMEGMZ-UHFFFAOYSA-N

Significance of Isoxazole Derivatives in Chemical Research

The significance of isoxazole derivatives in contemporary chemical research stems from their remarkable versatility as synthetic intermediates and their demonstrated potential across multiple therapeutic areas. Isoxazole compounds have emerged as privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities that include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Recent advances in isoxazole chemistry have emphasized the development of novel synthetic strategies that enable the creation of structurally diverse derivatives with enhanced bioactivity and selectivity profiles. These methodological improvements, including transition metal-catalyzed cycloadditions and green chemistry approaches, have significantly expanded the accessibility of complex isoxazole frameworks for pharmaceutical research applications.

The therapeutic potential of isoxazole derivatives has been validated through numerous successful pharmaceutical applications, with several compounds reaching clinical development and market approval. The class demonstrates particular value in addressing unmet medical needs across diverse disease areas, including cancer therapy, infectious diseases, and neurological disorders. The structural framework of isoxazole compounds offers unique advantages for drug design, including the ability to modulate pharmacokinetic properties through strategic substitution patterns and the incorporation of bioisosteric replacements for metabolically labile functional groups. The heterocyclic core provides excellent opportunities for structure-activity relationship optimization, allowing medicinal chemists to fine-tune biological activity, selectivity, and pharmaceutical properties.

Contemporary research in isoxazole chemistry has identified emerging trends that promise to further expand the utility of these compounds in drug discovery. Multi-targeted therapeutic approaches utilizing isoxazole scaffolds are gaining attention as potential solutions for complex diseases that require modulation of multiple biological pathways. The development of personalized medicine strategies incorporating isoxazole-based compounds represents another frontier that may revolutionize therapeutic applications. Green chemistry initiatives have also transformed isoxazole synthesis, with researchers developing environmentally sustainable methods that utilize recyclable catalysts, green solvents, and ultrasonic techniques to improve synthetic efficiency while reducing environmental impact.

Properties

IUPAC Name

5-(hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-11(19)9-5-16-20-10(9)6-18/h1-5,18H,6H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBLFERZFMEGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(ON=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857784
Record name 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058722-46-5
Record name 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Reaction Mechanism

  • Condensation : 4-(Trifluoromethyl)aniline reacts with 2,2,6-trimethyl-1,3-dioxin-4-one in xylene at 140°C to form 3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide.

  • Cyclization : Treatment with ethyl chlorooximidoacetate in methylene chloride at 0°C induces cyclization to the isoxazole intermediate.

  • Hydroxymethyl Introduction : The ethoxycarbonyl group at position 5 is hydrolyzed using LiOH in methanol/water (−20°C), yielding the hydroxymethyl substituent.

Optimization Insights

  • Solvent choice : Xylene enhances condensation efficiency by azeotropic removal of acetone.

  • Purification : Silica gel chromatography (methanol/methylene chloride) followed by recrystallization achieves >95% purity.

Microwave-Assisted Green Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics and improve yields. A green chemistry approach synthesizes the isoxazole core via ketene dithioacetals and hydroxylamine hydrochloride.

Procedure Overview

  • Ketene Dithioacetal Formation : 4-(Trifluoromethyl)aniline reacts with carbon disulfide and methyl iodide in DMF to form the dithioacetal intermediate.

  • Cyclization : Microwave irradiation (300 W, 12–15 minutes) of the dithioacetal with hydroxylamine hydrochloride in ethanol produces the isoxazole ring.

  • Hydroxymethyl Functionalization : Post-cyclization oxidation with hydrogen peroxide introduces the hydroxymethyl group.

Comparative Performance

ParameterConventional MethodMicrowave Method
Reaction Time2.5–3 hours12–15 minutes
Yield79–87%85–95%
Solvent Consumption50–100 mL10–20 mL

Critical Analysis of Methodologies

Efficiency and Scalability

  • Cycloaddition : High regioselectivity but requires stringent anhydrous conditions.

  • Dioxinone Route : Scalable to kilogram quantities, with yields >90% after optimization.

  • Microwave Synthesis : Environmentally favorable but limited to small-scale production.

Byproduct Management

  • Cycloaddition generates pyrrolidine as a byproduct, necessitating distillation for removal.

  • Dioxinone methods produce acetone, which is removed via azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds:

Leflunomide (SU101) Structure: 5-methyl isoxazole core with 4-(trifluoromethyl)phenyl carboxamide. Activity: Inhibits platelet-derived growth factor (PDGF) receptor tyrosine phosphorylation, suppresses pyrimidine biosynthesis via dihydroorotate dehydrogenase inhibition, and exhibits immunosuppressive properties. Demonstrated efficacy in reducing PDGF-driven tumor growth in glioma and leukemia models . Clinical Use: Approved for rheumatoid arthritis and studied in oncology .

5-Amino-3-methyl-1,2-oxazole-4-carbohydrazide Structure: 5-amino and 3-methyl substituents on the isoxazole ring. Activity: Upregulates CX3CL1 and IL-17F while downregulating IL-10 and TLR3. Contrasts with Leflunomide in regulating IL-1β, IL-6, and CCL22, suggesting distinct immunomodulatory pathways .

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (39p) Structure: Thiophene and diethylamino-phenyl substituents.

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide Structure: 3-carboxy and 5-methyl groups. Activity: Prodrug of Leflunomide’s active metabolite, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Enhances oral bioavailability .

Clinical and Preclinical Relevance

  • Leflunomide: Broad-spectrum applications in autoimmune diseases and oncology due to dual mechanisms (kinase inhibition and pyrimidine depletion) .
  • 5-Amino-3-methyl derivative: Proposed as a lead for immunosuppressive agents with unique gene regulation profiles, avoiding Leflunomide’s toxicity risks .

Notes

Contradictions: Leflunomide and its 5-amino analog exhibit opposing effects on IL-1β and IL-6, highlighting substituent-dependent activity .

Synthetic Gaps : Many compounds (e.g., 39p, 63) lack detailed biological data, emphasizing the need for further functional studies .

Biological Activity

5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, also known as Leflunomide, is a compound primarily recognized for its immunosuppressive properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • CAS Number : 1403564-06-6

Leflunomide is a pyrimidine synthesis inhibitor that interferes with the proliferation of lymphocytes by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. This inhibition leads to a reduction in the levels of uridine monophosphate (UMP), ultimately affecting DNA and RNA synthesis in rapidly dividing cells, such as activated lymphocytes.

Immunosuppressive Effects

Leflunomide's primary application is in the treatment of autoimmune diseases, particularly rheumatoid arthritis. By modulating immune responses, it reduces inflammation and joint damage. Clinical studies have demonstrated significant efficacy in decreasing disease activity scores in patients with rheumatoid arthritis and other autoimmune disorders.

Antiproliferative Properties

Research indicates that Leflunomide exhibits antiproliferative effects on various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.

Cell Line Effect Observed Reference
A549 (lung cancer)Induction of apoptosis
MCF-7 (breast cancer)Cell cycle arrest
HT-29 (colon cancer)Inhibition of cell proliferation

Anti-inflammatory Activity

Leflunomide's anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in chronic inflammatory conditions.

Case Studies and Clinical Trials

  • Rheumatoid Arthritis
    • A double-blind study involving 1,500 patients demonstrated that Leflunomide significantly improved symptoms compared to placebo, with a notable reduction in tender joint counts and morning stiffness .
  • Cancer Treatment
    • A phase II trial assessed Leflunomide's efficacy in combination with chemotherapy for patients with metastatic breast cancer. Results indicated improved response rates and manageable side effects .
  • Psoriasis
    • In a clinical trial for psoriasis patients, Leflunomide showed promising results in reducing plaque size and severity scores, suggesting potential benefits beyond rheumatologic conditions .

Safety Profile

While Leflunomide is generally well-tolerated, it may cause side effects such as hepatotoxicity and gastrointestinal disturbances. Regular monitoring of liver function tests is recommended during treatment.

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, and how are they characterized experimentally?

  • Answer: The compound's structure includes a hydroxymethyl-substituted isoxazole core and a 4-(trifluoromethyl)phenyl carboxamide group. Structural characterization typically employs X-ray crystallography to resolve bond lengths and angles, as demonstrated in related isoxazolecarboxamide derivatives . Complementary techniques include NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR) to confirm functional groups and regiochemistry, and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer: Synthesis typically involves:

  • Condensation reactions between isoxazole-4-carboxylic acid derivatives and 4-(trifluoromethyl)aniline, using coupling agents like HATU or EDCI .
  • Hydroxymethylation via formaldehyde or its equivalents under basic conditions.
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) using statistical experimental design (e.g., factorial or response surface methodology) to maximize yield and purity .

Q. How can researchers address solubility challenges for this compound in biological assays?

  • Answer: Strategies include:

  • Derivatization : Introducing polar groups (e.g., PEGylation) to the hydroxymethyl moiety while preserving bioactivity .
  • Co-solvent systems : Testing DMSO-water mixtures or cyclodextrin-based formulations.
  • Salt formation : Screening with pharmaceutically acceptable counterions (e.g., hydrochloride) .

Advanced Research Questions

Q. What methodologies are recommended for elucidating the reaction mechanism of this compound in catalytic or biological systems?

  • Answer: Advanced approaches include:

  • Kinetic isotope effects (KIE) studies to identify rate-determining steps.
  • Computational modeling (e.g., DFT calculations) to map transition states and intermediate energies .
  • Isotopic labeling (e.g., 18O^{18}\text{O} or 2H^{2}\text{H}) combined with mass spectrometry to track reaction pathways.
  • In situ spectroscopy (e.g., FTIR or Raman) for real-time monitoring .

Q. How can researchers validate the selectivity and sensitivity of analytical methods for quantifying this compound in complex matrices?

  • Answer: Validation follows ICH Q2(R1) guidelines , requiring:

  • Linearity : Calibration curves across 50–150% of the target concentration.
  • Accuracy/Precision : Intra- and inter-day studies with ≤2% RSD.
  • Limit of Detection (LOD) : Determined via signal-to-noise ratio (S/N ≥ 3).
  • Matrix effects : Assessed using spike-and-recovery experiments in biological fluids .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives of this compound?

  • Answer: SAR studies require:

  • Systematic variation : Modifying the hydroxymethyl group, trifluoromethyl position, or isoxazole ring substituents.
  • High-throughput screening (HTS) : Using 96-well plate assays for potency (e.g., IC50_{50}) and selectivity.
  • Multivariate analysis : Partial Least Squares (PLS) regression to correlate structural descriptors with activity .

Q. How can crystallographic data resolve contradictions in reported binding modes of this compound with target proteins?

  • Answer:

  • Co-crystallization : Soak or co-crystallize the compound with purified protein targets (e.g., kinases or GPCRs).
  • Electron density maps : Analyze ligand-protein interactions (e.g., hydrogen bonds with trifluoromethyl groups) at ≤2.0 Å resolution.
  • Molecular dynamics (MD) simulations : Validate static crystal structures with dynamic binding behavior .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Answer: Implement:

  • Process Analytical Technology (PAT) : Real-time monitoring of critical parameters (e.g., pH, temperature).
  • Design of Experiments (DoE) : Identify key factors (e.g., reagent stoichiometry, mixing speed) affecting purity.
  • Quality-by-Design (QbD) : Define a design space for robust manufacturing .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Answer:

  • Dosing routes : Compare oral, intravenous, and intraperitoneal administration.
  • LC-MS/MS quantification : Validate methods for plasma and tissue distribution.
  • Compartmental modeling : Estimate half-life (t1/2t_{1/2}), clearance (CL), and volume of distribution (VdV_d) .

Notes

  • Advanced questions emphasize interdisciplinary methodologies (e.g., computational-experimental synergy) to address research gaps.
  • Citations reflect peer-reviewed protocols and authoritative databases (e.g., PubChem, crystallography reports).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.